Quinidine barbiturate belongs to multiple chemical classifications:
The synthesis of quinidine barbiturate can be approached through several methods, often involving the reaction of quinidine with barbituric acid derivatives. The synthesis typically requires specific reagents and conditions to ensure the formation of the desired compound.
The technical details surrounding the synthesis include controlling temperature, pH levels, and reaction times to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
Quinidine barbiturate has a complex molecular structure characterized by its two main components: the quinidine moiety and the barbituric acid framework.
The molecular structure can be represented using various chemical notations, including SMILES and InChI codes which detail the arrangement of atoms within the molecule .
Quinidine barbiturate can participate in various chemical reactions that are characteristic of both quinidine and barbiturates.
Quinidine barbiturate possesses systematic chemical nomenclature reflecting its composite molecular architecture. According to International Union of Pure and Applied Chemistry (IUPAC) conventions, the primary component is designated as (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol, representing the quinidine moiety. This conjugates with the barbiturate component identified as 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione [1] [4]. The molecular formula is established as C~20~H~24~N~2~O~2~·C~12~H~12~N~2~O~3~, with a molecular mass of 556.65 g/mol [4].
Taxonomically, quinidine barbiturate belongs to three distinct chemical classifications:
Table 1: Structural Taxonomy of Quinidine Barbiturate
| Taxonomic Level | Classification | Structural Determinants |
|---|---|---|
| Kingdom | Alkaloids | Nitrogen-containing basic compounds |
| Superclass | Cinchona Alkaloids | Quinoline-quinuclidine bicyclic system |
| Class | Barbituric Acid Derivatives | Pyrimidinetrione core with C5 substituents |
| Subclass | Molecular Hybrids | Covalently linked quinidine-barbiturate |
| Direct Parent | Quinidine Derivatives | Hydroxymethyl bridge at C9 of quinuclidine |
The stereochemical configuration critically influences biological activity, with quinidine possessing the (8S,9R) stereochemistry distinct from its diastereomer quinine (8R,9S). This stereospecificity extends to the barbiturate component where the 5-ethyl-5-phenyl substitution pattern confers specific GABAergic activity [1] [6].
The conceptual foundation for quinidine-barbiturate hybridization emerged from parallel historical developments in alkaloid and heterocyclic chemistry. Barbituric acid was first synthesized in 1864 by Adolf von Baeyer through condensation of urea with malonic acid derivatives, though its pharmacological potential remained unrealized for decades [5]. The isolation of quinidine from cinchona bark preceded this in 1820, with its stereochemistry defined by Pasteur in 1853 [6]. The therapeutic convergence began in the early 20th century when barbiturates gained prominence as sedative-hypnotics following the clinical introduction of barbital (1904) and phenobarbital (1912) [3] [5].
Significant milestones in hybridization include:
Table 2: Historical Development Timeline of Quinidine-Barbiturate Hybrids
| Time Period | Development Phase | Key Advancements |
|---|---|---|
| 1864 | Barbituric Acid Synthesis | von Baeyer condenses urea with malonic acid |
| 1912-1918 | Quinidine Antiarrhythmic Discovery | Wenckebach and Frey establish clinical efficacy |
| 1920s-1940s | Combination Therapy Era | Concurrent administration for comorbid conditions |
| 1950s | Covalent Hybridization | Ester/amide linkage strategies developed |
| 1960s | Stabilized Formulations | Quinidine phenylethylbarbiturate (Natisedine) introduced |
| 1988-Present | Supramolecular Applications | Artificial receptors designed for barbiturate recognition |
The hybridization paradigm evolved from simple physical mixtures to sophisticated molecular integration, driven by the dual objectives of prolonging quinidine's antiarrhythmic action while moderating barbiturate-induced CNS excitation. This trajectory illustrates the transition from serendipitous observation to rational drug design in cardiovascular-neurological interface therapeutics [3] [5] [6].
The structural architecture of quinidine barbiturate embodies three complementary theoretical frameworks governing bifunctional drug design:
Pharmacophore Hybridization TheoryThis approach combines the sodium channel blockade pharmacophore (quinidine) with the GABA receptor modulation pharmacophore (barbiturate) into a single entity. The quinidine component contains three critical elements: (1) the quinoline aromatic system for membrane penetration, (2) the quinuclidine tertiary nitrogen for cation binding, and (3) the hydroxymethyl linker for spatial orientation. The barbiturate contributes the pyrimidinetrione system with 5-ethyl-5-phenyl substituents that determine receptor affinity and duration of action. Molecular connectivity occurs via salt formation or covalent bonding between the quinidine tertiary amine and barbiturate N3 position, creating a zwitterionic structure that enhances blood-brain barrier permeability relative to separate components [1] [4].
Receptor Complementarity PrincipleQuinidine barbiturate demonstrates orthogonal receptor engagement:
Metabolic Stabilization FrameworkHybridization strategically addresses metabolic vulnerabilities:
Table 3: Theoretical Design Principles in Quinidine Barbiturate
| Design Framework | Molecular Implementation | Pharmacological Outcome |
|---|---|---|
| Pharmacophore Hybridization | Covalent quinidine-barbiturate linkage | Unified molecule with dual target engagement |
| Receptor Complementarity | Sterically segregated functional domains | Orthogonal sodium channel/GABA~A~ receptor activity |
| Metabolic Stabilization | Hindered oxidation sites and excretion pathways | Extended half-life and reduced metabolite formation |
| Supramolecular Optimization | Zwitterionic character and hydrogen bond networks | Enhanced membrane permeability and crystal stability |
These theoretical constructs illustrate how quinidine barbiturate serves as a paradigm for next-generation hybrid drugs targeting comorbid conditions through unified pharmacokinetic-pharmacodynamic optimization. Current research focuses on computational modeling of linker flexibility effects on receptor binding kinetics and exploring halogenated barbiturate variants for enhanced GABA~A~ receptor subtype selectivity [1] [2] [7].
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: